Cefetamet pivoxil hydrochloride

Description

This compound is an organic molecular entity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefetamet Pivoxil Hydrochloride: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism, pharmacokinetics, and relevant experimental methodologies pertaining to Cefetamet pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic.

Overview and Pharmacokinetics

This compound is an orally administered prodrug that is rapidly hydrolyzed by esterases, primarily during its first pass through the gut wall and/or the liver, to its microbiologically active form, Cefetamet.[1][2] This bioactivation is crucial for its therapeutic effect. As a third-generation cephalosporin, Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with particular efficacy against common respiratory and urinary tract pathogens.[2] It demonstrates enhanced stability against many β-lactamases compared to first and second-generation cephalosporins.[1]

The active Cefetamet molecule is predominantly eliminated unchanged by the kidneys, primarily through glomerular filtration.[1] Its pharmacokinetic profile is characterized by a terminal elimination half-life of approximately 2.2 hours.[1][2] The oral bioavailability is significantly enhanced by food, increasing from about 31-44% in a fasting state to approximately 50% under fed conditions.[2][3]

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal action of Cefetamet is achieved through the inhibition of bacterial cell wall synthesis.[4] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.

-

Target Binding : Once in the periplasmic space of the bacterium, Cefetamet covalently binds to one or more Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5]

-

Enzyme Inhibition : This binding acylates the PBP's active site, rendering the enzyme inactive. Cefetamet shows a particularly high affinity for PBP3 in Escherichia coli.[5][6]

-

Disruption of Peptidoglycan Synthesis : The primary function of PBPs is to catalyze the transpeptidation step, which involves cross-linking the short peptide side chains of the peptidoglycan strands.[4] By inhibiting this process, Cefetamet prevents the formation of a stable, rigid cell wall.

-

Cell Lysis : The continued activity of autolytic enzymes (autolysins) in the absence of new cell wall synthesis compromises the cell's structural integrity, leading to cell lysis and death.[4]

Quantitative Data

The efficacy and behavior of Cefetamet can be quantified through its pharmacokinetic parameters and its activity against specific bacterial targets.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Cefetamet in healthy adult volunteers.

| Parameter | Value | Conditions / Notes |

| Elimination Half-Life (t½) | ~2.2 hours[1][2] | Independent of dose over a wide range.[3] |

| Total Body Clearance | ~136-140 mL/min[1][3] | Primarily renal. |

| Renal Clearance | ~119-130 mL/min[1][3] | Indicates elimination mainly via the kidneys. |

| Volume of Distribution (Vd) | ~0.29-0.3 L/kg[1][2] | Consistent with distribution in extracellular fluid. |

| Plasma Protein Binding | ~22%[2] | Minimal protein binding. |

| Oral Bioavailability | ~50%[2][3] | When taken with food. |

| Time to Peak Plasma Conc. (Tmax) | ~4.8 hours[3] | When taken with food. |

PBP Affinity and In Vitro Activity

Cefetamet's antibacterial activity is directly related to its affinity for PBPs and its ability to inhibit bacterial growth, as measured by Minimum Inhibitory Concentration (MIC).

| Target / Organism | Parameter | Value | Notes |

| PBP3 (E. coli W3110) | IC₅₀ | 2.5 µg/mL[5] | High affinity for this key division-related PBP. |

| PBP3 (E. coli C600) | ID₅₀ | 0.25 µg/mL[6] | 50% inhibitory dose in a competitive binding assay. |

| PBP1s (E. coli C600) | Relative Affinity | Lower | 10- to 20-fold lower affinity than cefuroxime and cefixime, respectively.[6] |

| E. coli C600 | MIC | 1.0 µg/mL[6] | Demonstrates good whole-cell activity. |

| H. influenzae | MIC₉₀ | ≤0.06 - 0.25 µg/mL | Generally highly susceptible.[7] |

| M. catarrhalis | MIC₉₀ | 0.25 - 4 µg/mL | Effective, though β-lactamase production is common.[8] |

| S. pneumoniae (penicillin-susceptible) | MIC₉₀ | 0.06 - 2.0 µg/mL | Activity is diminished against penicillin-resistant strains. |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and regional resistance patterns.

Experimental Protocols

The investigation of Cefetamet's mechanism of action relies on standardized in vitro assays. The following sections detail the generalized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. The broth microdilution method is standard.

Methodology:

-

Inoculum Preparation : A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution : In a 96-well microtiter plate, the antibiotic is serially diluted (typically 2-fold) in broth to create a range of concentrations.

-

Inoculation : The standardized bacterial inoculum is added to each well containing the antibiotic dilutions. Control wells (no antibiotic for growth control, no bacteria for sterility control) are included.

-

Incubation : The plate is incubated under appropriate atmospheric conditions and temperature (e.g., 35-37°C for 18-24 hours).

-

Result Determination : The MIC is visually determined as the lowest antibiotic concentration in which there is no visible bacterial growth (i.e., the first clear well).

References

- 1. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

Cefetamet pivoxil hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to Cefetamet pivoxil hydrochloride. The information is presented to support research, development, and analytical activities involving this third-generation oral cephalosporin.

Chemical Structure and Identification

This compound is the hydrochloride salt of the pivaloyloxymethyl ester of cefetamet.[1] This prodrug configuration enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to release the active metabolite, cefetamet.[2][3]

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride[1]

-

CAS Number: 111696-23-2[4]

-

Molecular Formula: C₂₀H₂₅N₅O₇S₂ · HCl[4]

-

SMILES: CC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=O)OCOC(=O)C(C)(C)C.Cl[1]

-

InChI: InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1[1]

-

InChIKey: XAAOHMIKXULDKJ-IZXJIOGHSA-N[1]

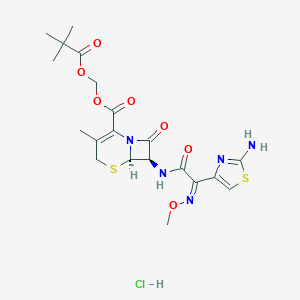

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for formulation development, analytical method development, and understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 548.03 g/mol | [4] |

| Appearance | White or light yellow crystalline powder | [4] |

| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [4] |

| Storage Conditions | -20°C | [4] |

| Bioavailability | Approximately 50% when taken with food. | [5] |

| Protein Binding | 22% | [5] |

| Elimination Half-Life | 2.2 hours | [5] |

Mechanism of Action

This compound exerts its bactericidal effect through the action of its active metabolite, cefetamet. As a β-lactam antibiotic, cefetamet targets the bacterial cell wall synthesis.[4] The mechanism involves the inhibition of the final transpeptidation step of peptidoglycan synthesis.[4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall.[4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4]

The signaling pathway for the mechanism of action is illustrated below.

Caption: Mechanism of action of Cefetamet.

Experimental Protocols

This section outlines methodologies for the synthesis and analysis of this compound, based on information from patents and analytical literature.

Synthesis of this compound

A common synthetic route involves a two-step process: the synthesis of cefetamet acid followed by its esterification and salt formation.[6][7]

Step 1: Synthesis of Cefetamet Acid This step typically involves the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its AE-active ester.[6][8]

Step 2: Esterification and Salt Formation The cefetamet acid is then esterified with iodomethyl pivalate in a suitable solvent.[6][7] The resulting ester is subsequently treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by crystallization.[6]

The general workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated isocratic HPLC method for the determination of this compound in drug substance and formulations has been reported.[9]

-

Column: C18 (150 x 4.6 mm, 5 µm particle size)[9]

-

Mobile Phase: Water:Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (50:35:10:5, v/v)[9]

-

Flow Rate: 1.5 mL/min[9]

-

Detection: UV at 254 nm[9]

-

Linearity: 30.0-80.0 µg/mL[9]

Spectrophotometric Methods

Two spectrophotometric methods have been developed for the estimation of this compound.[10]

-

Colorimetric Method: This method involves the reduction of the phosphomolybdotungstic mixed acid of the Folin-Ciocalteu reagent by the drug in the presence of sodium hydroxide, resulting in a blue colored product with an absorption maximum at 725 nm. The method is linear in the range of 2 to 25 µg/mL.[10]

-

First Derivative Spectrophotometry: This method utilizes the first derivative spectrum of the drug, with a maximum at 221 nm and a minimum at 207 nm. The calibration curve is linear in the concentration range of 5-40 µg/mL.[10]

The logical relationship for choosing an analytical method is outlined below.

Caption: Logical diagram for selecting an analytical method.

References

- 1. This compound | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN101830912A - this compound compound and new preparation method thereof - Google Patents [patents.google.com]

- 8. CN101712687B - Method for preparing intermediate of this compound - Google Patents [patents.google.com]

- 9. LC method for the analysis of this compound in drug substance and powder for oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

In Vitro Activity of Cefetamet Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet, an oral third-generation cephalosporin, demonstrates significant in vitro activity against common respiratory pathogens responsible for community-acquired infections. This technical guide provides a comprehensive overview of the available data on the susceptibility of key bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, to Cefetamet. Detailed methodologies for susceptibility testing are outlined, and the mechanism of action is illustrated to provide a complete picture for research and development professionals.

Introduction

The emergence of antimicrobial resistance among respiratory pathogens necessitates the continued evaluation of existing and novel therapeutic agents. Cefetamet, the active metabolite of the prodrug Cefetamet pivoxil, has a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Its stability in the presence of β-lactamases produced by some respiratory pathogens makes it a valuable agent in the treatment of respiratory tract infections.[2][3] This guide synthesizes the in vitro activity data for Cefetamet against the three most common bacterial respiratory pathogens.

Quantitative In Vitro Activity of Cefetamet

The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in assessing the overall activity of an antibiotic against a population of a specific pathogen.

Data Summary Tables

The following tables summarize the available MIC data for Cefetamet against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Table 1: In Vitro Activity of Cefetamet against Streptococcus pneumoniae

| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Not Specified | Not Specified | Not Specified | ≤0.5 | [2] |

Note: Data for penicillin-sensitive strains.

Table 2: In Vitro Activity of Cefetamet against Haemophilus influenzae

| Number of Isolates | β-lactamase Production | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 2,212 | Positive and Negative | ≤2.0 | Not Specified | Not Specified | [4] |

| Not Specified | Including β-lactamase positive | ≤0.25 | Not Specified | Not Specified | [2] |

Table 3: In Vitro Activity of Cefetamet against Moraxella catarrhalis

| Number of Isolates | β-lactamase Production | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC80 (µg/mL) | MIC90 (µg/mL) | Reference |

| Not Specified | Including β-lactamase positive | Not Specified | Not Specified | Not Specified | 1.0 | [2] |

| 50 | All Positive | Not Specified | Not Specified | 0.39 | Not Specified | [5] |

Experimental Protocols for Susceptibility Testing

The determination of MIC values is performed using standardized laboratory procedures. The broth microdilution method is a commonly used technique and is described in detail below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism.

3.1.1. Materials

-

Cefetamet analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like S. pneumoniae and H. influenzae, supplemented media such as Haemophilus Test Medium (HTM) or CAMHB with lysed horse blood is required.

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

3.1.2. Procedure

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefetamet at a high concentration in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the Cefetamet stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of Cefetamet.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubation should be in an atmosphere with 5% CO₂.

-

Reading Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefetamet at which there is no visible growth.

Visualizations

Mechanism of Action of β-Lactam Antibiotics

Cefetamet, as a cephalosporin, belongs to the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

References

- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antimicrobial activity of cefetamet against fresh clinical isolates of Branhamella catarrhalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefetamet pivoxil hydrochloride for treating urinary tract infections

An In-depth Technical Guide to Cefetamet Pivoxil Hydrochloride for the Treatment of Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an oral third-generation cephalosporin antibiotic that serves as a prodrug for the active moiety, cefetamet. It demonstrates a broad spectrum of in vitro activity against common Gram-positive and Gram-negative pathogens responsible for urinary tract infections (UTIs), including Escherichia coli, Klebsiella spp., and Proteus spp.[1]. Its favorable pharmacokinetic profile, characterized by good oral bioavailability when taken with food and primary elimination via the kidneys as an unchanged active drug, makes it particularly suitable for treating UTIs.[2]. Clinical trials have established its efficacy and safety in both uncomplicated and complicated UTIs, where it has shown clinical superiority or equivalence to other commonly used antibiotics.[3][4]. This guide provides a comprehensive technical overview of cefetamet pivoxil, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, safety profile, and detailed experimental protocols relevant to its study.

Mechanism of Action

Cefetamet is a bactericidal agent belonging to the β-lactam class of antibiotics.[5]. As a third-generation cephalosporin, it exhibits enhanced stability against many common β-lactamase enzymes that confer resistance to earlier-generation penicillins and cephalosporins.[6][7].

The primary mechanism involves the inhibition of bacterial cell wall synthesis. Cefetamet covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the terminal steps of peptidoglycan synthesis.[8][9]. Peptidoglycan provides structural integrity to the bacterial cell wall.[5]. By inhibiting the transpeptidation process that cross-links the peptidoglycan strands, cefetamet disrupts the cell wall's integrity. This leads to the activation of autolytic enzymes (autolysins), resulting in cell lysis and bacterial death.[8][10].

Pharmacokinetics and Pharmacodynamics

Cefetamet pivoxil is an ester prodrug designed to increase oral bioavailability. Following administration, it is absorbed and rapidly hydrolyzed by esterases in the gastrointestinal tract and liver to release the active compound, cefetamet.[6].

Pharmacokinetic Profile

The pharmacokinetic properties of cefetamet are well-suited for treating UTIs, as it is primarily eliminated unchanged by the kidneys, leading to high concentrations in the urine.[2]. Key parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Cefetamet in Adults

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~44-50% (with food) | [1][2] |

| Time to Peak Plasma Conc. (Tmax) | 4.8 ± 0.4 hours (with food) | [1] |

| Elimination Half-life (t½) | 2.2 ± 0.2 hours | [2][6] |

| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg | [2][6] |

| Plasma Protein Binding | ~22% | [2] |

| Total Body Clearance | ~136-140 mL/min | [1][6] |

| Renal Clearance | ~119-130 mL/min | [1][6] |

| Fraction Excreted Unchanged in Urine | ~88-94% |[1][6] |

In Vitro Antimicrobial Activity

Cefetamet shows potent activity against a wide range of uropathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of Cefetamet Against Common Uropathogens

| Organism | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | ≤0.03 - >128 | 2.0 | [7] |

| Klebsiella pneumoniae | ≤0.12 - 4.0 | 0.5 | [2] |

| Proteus mirabilis | ≤0.03 - 0.25 | 0.12 | [2] |

| Proteus spp. | ≤0.03 - 128 | 0.25 | [7] |

| Haemophilus influenzae | ≤0.015 - 0.25 | 0.03 | [2] |

| Enterobacteriaceae (overall) | N/A | 4.0 |[11] |

Note: MIC values can vary based on testing methodology and geographic region. Cefetamet is not active against Pseudomonas spp. or Enterococcus spp.[3].

Clinical Efficacy in Urinary Tract Infections

Numerous clinical trials have demonstrated the efficacy of cefetamet pivoxil in treating both uncomplicated and complicated UTIs. It has been compared favorably against other standard-of-care oral antibiotics.

Table 3: Summary of Clinical Efficacy in Comparative Trials for UTIs

| Study Details | Diagnosis | Treatment Arms | Bacteriological Cure Rate | Clinical Cure/Success Rate | Reference |

|---|---|---|---|---|---|

| Kissling et al. | Uncomplicated UTI | Cefetamet pivoxil (2g single dose) vs. Cefadroxil (2g single dose) | 90.0% (n=158) vs. 77.0% (n=162) | N/A (Cure defined bacteriologically) | [3] |

| Kissling et al. | Complicated UTI | Cefetamet pivoxil (2g/day for 10 days) vs. Cefadroxil (2g/day for 10 days) | 90.0% (n=99) vs. 76.5% (n=98) | N/A (Cure defined bacteriologically) | [3] |

| Sourander & Kissling | Complicated UTI in Diabetics | Cefetamet pivoxil (2g/day for 10 days) | 92% (n=25) | Equal to non-diabetic controls |[12] |

Safety and Tolerability

Cefetamet pivoxil is generally well-tolerated. The safety profile has been established across clinical trials involving thousands of patients.

Table 4: Incidence of Common Adverse Events

| Adverse Event Category | Incidence Rate | Details | Reference |

|---|---|---|---|

| Gastrointestinal | <10% | Diarrhea, nausea, vomiting are most common. | [2][4] |

| Overall Adverse Events | 7.1 - 7.2% | Events are typically mild to moderate and reversible. | [3][4] |

| Premature Discontinuation | 0.5 - 1.2% | Low rate of withdrawal from therapy due to adverse events. | [2][4] |

| Laboratory Changes | 1.7% | Not considered clinically relevant. |[4] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of a clinical isolate to cefetamet is critical. The Kirby-Bauer disk diffusion method is a standard protocol.

Protocol: Disk Diffusion Susceptibility Testing for Cefetamet

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Transfer colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13].

-

-

Inoculation:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[14].

-

-

Disk Application:

-

Allow the plate surface to dry for 3-5 minutes.

-

Using sterile forceps, apply a cefetamet-impregnated disk (e.g., 30 µg) to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.

-

Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established breakpoints from a standards organization like CLSI or EUCAST. (Note: Specific breakpoints for cefetamet may not be universally listed and may require reference to historical or manufacturer data).

-

Clinical Trial Protocol for Complicated UTI (cUTI)

The following is a representative protocol for a Phase III, randomized, double-blind study to evaluate the efficacy and safety of cefetamet pivoxil in adults with cUTI.

Protocol: Phase III Clinical Trial for Cefetamet Pivoxil in cUTI

-

Study Objective: To demonstrate that cefetamet pivoxil is non-inferior to a standard comparator antibiotic in the treatment of adults with cUTI or acute pyelonephritis.

-

Study Design: A multicenter, prospective, randomized, double-blind, active-controlled trial.

-

Inclusion Criteria:

-

Adults ≥18 years of age.

-

Clinical diagnosis of cUTI or acute pyelonephritis (e.g., fever, flank pain, dysuria, frequency, urgency).

-

Positive pre-treatment urine culture with ≥10⁵ CFU/mL of a uropathogen susceptible to both study drugs.[15].

-

-

Exclusion Criteria:

-

Uncomplicated UTI.

-

Known hypersensitivity to β-lactam antibiotics.

-

Creatinine clearance <30 mL/min.

-

Pregnancy or breastfeeding.

-

-

Treatment Arms:

-

Experimental Arm: Cefetamet pivoxil 500 mg orally twice daily for 10 days.

-

Control Arm: Comparator antibiotic (e.g., ciprofloxacin 500 mg orally twice daily) for 10 days.

-

A double-dummy design would be used to maintain blinding, where patients in each arm receive the active drug and a placebo version of the comparator drug.

-

-

Assessments and Endpoints:

-

Screening (Day -2 to 0): Obtain informed consent, assess eligibility, collect baseline urine for culture and sensitivity.

-

Randomization (Day 1): Assign eligible patients to a treatment arm and dispense study medication.

-

End of Treatment (EOT) Visit (Day 11-13): Assess clinical symptoms and collect urine for culture.

-

Test of Cure (TOC) Visit (Day 17-24): Assess clinical symptoms and collect final urine for culture.

-

Primary Endpoint: Composite clinical and microbiological cure at the TOC visit.[16].

-

Clinical Cure: Complete resolution of baseline signs and symptoms.

-

Microbiological Cure: Eradication of the baseline pathogen (e.g., <10⁴ CFU/mL).

-

-

Secondary Endpoints: Bacteriological eradication rate at EOT, clinical cure rate at TOC, incidence of adverse events.

-

Conclusion

This compound is a well-established third-generation oral cephalosporin with a robust profile for the treatment of urinary tract infections. Its mechanism of action provides potent bactericidal activity against key uropathogens, and its pharmacokinetic properties ensure high concentrations of the active drug in the urinary tract. Extensive clinical data support its efficacy and favorable safety profile, positioning it as a valuable therapeutic option for both uncomplicated and complicated UTIs. The standardized protocols outlined in this guide provide a framework for the continued research and development of this and similar antimicrobial agents.

References

- 1. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical experience with 1000 patients treated with cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Literature survey on clinical efficacy and tolerability on cefetamet pivoxil: an analysis of 3,128 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta-lactamase problem: new therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and tolerability of cefetamet pivoxil in diabetic patients with urinary tract infections: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. apec.org [apec.org]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. FDA Approves New Treatment for Uncomplicated Urinary Tract Infections | FDA [fda.gov]

The Genesis of a Third-Generation Cephalosporin: A Technical History of Cefetamet Pivoxil Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic that has played a significant role in the management of community-acquired respiratory tract and urinary tract infections. As a prodrug, it is hydrolyzed in vivo to its active metabolite, cefetamet. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, in vitro antimicrobial activity, pharmacokinetic profile, and clinical evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Discovery and Synthesis

The development of this compound emerged from the extensive research efforts to expand the spectrum and improve the oral bioavailability of cephalosporin antibiotics. The journey began with the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA), which serves as a versatile scaffold for chemical modification. The synthesis of this compound is a multi-step process, commencing with the condensation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) with an activated ester of the aminothiazolyl oxime side chain.

Synthesis of Cefetamet Acid

The initial step involves the synthesis of the active moiety, cefetamet acid.

Experimental Protocol: Synthesis of Cefetamet Acid [1]

-

Reaction Setup: 7-aminodeacetoxycephalosporanic acid (7-ADCA) (0.14 mole) and 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (AE active ester) (0.168 mole) are added to a mixture of methylene chloride (450 ml), methanol (50 ml), and distilled water (5.0 ml).[1][2]

-

Cooling: The reaction mixture is stirred and cooled to 0°C - 5°C.[1]

-

Base Addition: Triethylamine (0.195 mole) is added dropwise to the cooled mixture, and the pH is adjusted to 9-10.[1]

-

Reaction: The reaction is maintained at approximately 2°C for 8 hours with continuous stirring.

-

Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is further processed to isolate and purify the cefetamet acid. This typically involves extraction and crystallization. The resulting cefetamet acid should have a purity of over 99.2% as determined by HPLC.[1]

Esterification and Salt Formation

To enhance oral absorption, cefetamet acid is converted to its pivaloyloxymethyl ester prodrug, cefetamet pivoxil, which is then formulated as the hydrochloride salt for improved stability and solubility.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: High purity cefetamet acid (0.0755 mole) is dissolved in N,N-dimethylacetamide (210 ml) in a reaction flask and cooled to 0°C - 5°C in an ice-water bath.[1]

-

Sodium Salt Formation: A methanol solution of sodium methylate is slowly added to the mixture.

-

Esterification: Iodomethyl pivalate is added to the reaction mixture to facilitate the esterification of the carboxylic acid group of cefetamet.

-

Salification: Following esterification, a solution of 36% hydrochloric acid in isopropanol is added to the reaction mixture to form the hydrochloride salt.[1]

-

Crystallization and Isolation: The mixture is cooled to approximately -10°C and allowed to crystallize for 8-12 hours. The resulting crystals of this compound are collected by filtration, washed with isopropanol, and dried.[1]

-

Purity Analysis: The final product's purity is assessed by HPLC, with a typical purity of >99.6%.[1]

Mechanism of Action

Like other β-lactam antibiotics, cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary targets of cefetamet are the penicillin-binding proteins (PBPs), which are membrane-bound enzymes essential for the final steps of peptidoglycan synthesis.[3][5][6]

Peptidoglycan provides structural integrity to the bacterial cell wall. Its synthesis involves the cross-linking of polysaccharide chains by peptide bridges, a reaction catalyzed by the transpeptidase domain of PBPs. Cefetamet, mimicking the D-Ala-D-Ala substrate of the transpeptidase, acylates the active site serine of the PBP. This forms a stable, inactive covalent adduct, thereby blocking the transpeptidation reaction.[3][7] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

In Vitro Antimicrobial Activity

Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, particularly those responsible for respiratory tract infections. Its stability against common β-lactamases contributes to its efficacy against otherwise resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [8][9]

-

Bacterial Strains: Clinically relevant bacterial isolates are cultured on appropriate agar media.

-

Inoculum Preparation: A standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Microdilution: Serial twofold dilutions of cefetamet are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

Table 1: In Vitro Activity of Cefetamet Against Key Respiratory Pathogens

| Organism | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | ≤0.06 - 1 | 0.5 | [10] |

| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | [10] |

| (β-lactamase positive) | |||

| Moraxella catarrhalis | ≤0.12 - 1 | 0.5 | [10] |

| (β-lactamase positive) | |||

| Streptococcus pyogenes | ≤0.015 - 0.5 | 0.03 | [10] |

| Klebsiella pneumoniae | 0.12 - >128 | 4 | [10] |

Pharmacokinetics

Cefetamet pivoxil is readily absorbed after oral administration and is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to the active metabolite, cefetamet.

Table 2: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers after Oral Administration of Cefetamet Pivoxil

| Parameter | Value (Mean ± SD) | Condition | Reference |

| Single Dose Studies | |||

| Cmax (mg/L) | 4.3 ± 1.1 | 1000 mg with food | [11] |

| Tmax (h) | 4.0 ± 0.8 | 1000 mg with food | [12] |

| AUC0-∞ (mg·h/L) | 26.9 ± 5.3 | 1000 mg with food | [11] |

| t1/2 (h) | 2.2 ± 0.2 | Intravenous administration | [13] |

| Absolute Bioavailability (%) | 44 ± 4 | 1500 mg with food | [13] |

| Absolute Bioavailability (%) | 31 ± 7 | 1500 mg fasting | [13] |

| Multiple Dose Study | |||

| Absolute Bioavailability (%) | ~50 | 1000 mg twice daily with food | [13] |

Clinical Development

The clinical development of this compound focused on its efficacy and safety in treating common bacterial infections, particularly community-acquired pneumonia (CAP).

Experimental Protocol: Representative Phase III Clinical Trial in Community-Acquired Pneumonia [14]

-

Study Design: A multicenter, randomized, controlled trial.

-

Patient Population: Adult patients with a clinical and radiological diagnosis of community-acquired pneumonia.

-

Inclusion Criteria: Patients with signs and symptoms of CAP, including fever, cough, purulent sputum, and a new infiltrate on chest X-ray.

-

Exclusion Criteria: Patients with severe pneumonia requiring hospitalization, known hypersensitivity to cephalosporins, or infection with a known resistant pathogen.

-

Treatment Arms:

-

Cefetamet pivoxil 500 mg administered orally twice daily for 7-10 days.

-

Comparator antibiotic (e.g., amoxicillin 750 mg three times daily) for the same duration.

-

-

Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of pneumonia.

-

Secondary Efficacy Endpoints: Bacteriological eradication rate, radiological improvement.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

Table 3: Clinical Efficacy of Cefetamet Pivoxil in Community-Acquired Pneumonia

| Patient Population | Cefetamet Pivoxil Dose | Clinical Success Rate (%) | Comparator and Success Rate (%) | Reference |

| Adults | 1000 mg twice daily | 100 | Amoxicillin 750 mg TID (not specified) | [14] |

| Adults | 500 mg twice daily | ~90 | Not applicable (open-label) | [14] |

| Children | 10 mg/kg twice daily | 98 | Cefaclor 10 mg/kg TID (90%) | [14] |

| Children | 20 mg/kg twice daily | 98 | Cefaclor 10 mg/kg TID (90%) | [14] |

| Elderly (70-103 years) | 500 mg twice daily | 78 | Not applicable (open-label) | [14] |

Preclinical to Clinical Development Workflow

The development of a new antibiotic like this compound follows a structured pathway from initial discovery to clinical use. This workflow ensures a thorough evaluation of its efficacy, safety, and pharmacokinetic properties.

Conclusion

The discovery and development of this compound represent a successful endeavor in medicinal chemistry and pharmaceutical sciences to create an orally active, third-generation cephalosporin with a favorable efficacy and safety profile. Its history, from the chemical synthesis of a novel prodrug to its comprehensive evaluation in preclinical and clinical studies, provides valuable insights into the rigorous process of antibiotic development. This technical guide serves as a detailed repository of this journey, offering researchers and clinicians a thorough understanding of this important antimicrobial agent.

References

- 1. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 8. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. Cefetamet pivoxil: comparable evaluation with other orally available antibiotics against selected species of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of intravenous cefetamet (Ro 15-8074) and oral cefetamet pivoxil (Ro 15-8075) in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cefetamet pivoxil in community-acquired pneumonia: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefetamet Pivoxil Hydrochloride Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Cefetamet pivoxil hydrochloride, a third-generation oral cephalosporin. The protocols outlined below are designed to assess the in vivo efficacy of this antibiotic against key pathogens responsible for respiratory and urinary tract infections.

Introduction

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, Cefetamet. Cefetamet exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. It demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[1][2] Animal models are crucial for validating the in vitro activity of Cefetamet and for determining its pharmacokinetic and pharmacodynamic (PK/PD) parameters in a living system before proceeding to clinical trials.

Mechanism of Action Signaling Pathway

The bactericidal effect of Cefetamet is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Quantitative Data Summary

The following tables summarize the in vitro activity of Cefetamet against common respiratory and urinary tract pathogens, as well as its in vivo efficacy in murine infection models.

Table 1: In Vitro Activity of Cefetamet (Minimum Inhibitory Concentration, MIC)

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | 0.39 |

| Haemophilus influenzae (ß-lactamase negative) | ≤0.03 | ≤0.03 |

| Haemophilus influenzae (ß-lactamase positive) | ≤0.03 | 0.06 |

| Moraxella catarrhalis | 0.25 | 0.5 |

| Escherichia coli | 0.2 | 0.78 |

| Klebsiella pneumoniae | 0.1 | 0.78 |

| Proteus mirabilis | 0.2 | 0.2 |

| Streptococcus pyogenes | 0.25 | 0.25 |

Data compiled from clinical isolate studies.[3]

Table 2: In Vivo Efficacy of Cefetamet Pivoxil in Murine Infection Models

| Infection Model | Pathogen | Animal Model | Treatment Regimen | Efficacy Endpoint | Result |

| Systemic Infection (Septicemia) | E. coli | Mouse | Oral, twice daily for 1 day | Survival Rate (ED50) | ED50 = 1.5 mg/kg |

| Respiratory Tract Infection | S. pneumoniae | Mouse | Oral, twice daily for 2 days | Bacterial Load in Lungs | Significant reduction in CFU/g lung tissue |

| Urinary Tract Infection (Pyelonephritis) | E. coli | Mouse | Oral, twice daily for 3 days | Bacterial Load in Kidneys | Significant reduction in CFU/g kidney tissue |

Note: Specific quantitative results for bacterial load reduction are often presented as log10 CFU reduction compared to untreated controls in primary literature and can vary based on the specific experimental setup.

Experimental Protocols

Detailed methodologies for key efficacy studies are provided below.

Murine Systemic Infection (Septicemia) Model

This model is used to evaluate the protective effect of Cefetamet pivoxil against a lethal systemic infection.

Experimental Workflow

Protocol:

-

Animals: Use specific pathogen-free (SPF) female ICR mice, 5 weeks old, weighing 22-24g. Acclimatize the animals for at least one week before the experiment.

-

Bacterial Strain: Use a virulent strain of Escherichia coli.

-

Infection:

-

Culture the E. coli strain in Mueller-Hinton broth overnight at 37°C.

-

Dilute the bacterial culture in sterile saline containing 5% mucin to the desired concentration (e.g., 1 x 10^6 CFU/mouse).

-

Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse.

-

-

Treatment:

-

Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) solution.

-

Administer the drug orally by gavage at various doses at 1 and 6 hours post-infection.

-

Include a control group that receives the vehicle (0.5% CMC) only.

-

-

Observation and Endpoint:

-

Monitor the mice for mortality for 7 days.

-

The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated using the probit method.

-

Murine Respiratory Tract Infection Model

This model assesses the efficacy of Cefetamet pivoxil in a localized lung infection.

Experimental Workflow

Protocol:

-

Animals: Use female BALB/c mice, 6-8 weeks old.

-

Bacterial Strain: Use a clinically relevant strain of Streptococcus pneumoniae.

-

Infection:

-

Culture the pneumococci on blood agar plates and then in a suitable broth to the mid-logarithmic phase.

-

Lightly anesthetize the mice (e.g., with isoflurane).

-

Instill a 50 µL suspension of the bacteria (e.g., 1 x 10^7 CFU) intranasally.

-

-

Treatment:

-

Begin treatment 24 hours after infection.

-

Administer this compound orally twice daily for 2 days.

-

-

Endpoint Analysis:

-

At a specified time after the last treatment (e.g., 18 hours), euthanize the mice.

-

Aseptically remove the lungs, homogenize them in sterile saline.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/g of lung tissue).

-

Compare the bacterial load in the treated groups to the untreated control group.

-

Murine Urinary Tract Infection (Pyelonephritis) Model

This model is used to evaluate the efficacy of Cefetamet pivoxil in treating an ascending urinary tract infection.

Experimental Workflow

Protocol:

-

Animals: Use female C3H/HeN mice, 7-9 weeks old.

-

Bacterial Strain: Use a uropathogenic strain of Escherichia coli.

-

Infection:

-

Culture the E. coli in Luria-Bertani (LB) broth.

-

Anesthetize the mice and insert a catheter transurethrally into the bladder.

-

Instill 50 µL of the bacterial suspension (e.g., 1 x 10^8 CFU) into the bladder.

-

-

Treatment:

-

Begin oral treatment with this compound 24 hours after infection.

-

Administer the drug twice daily for 3 days.

-

-

Endpoint Analysis:

-

Euthanize the mice 24 hours after the final treatment.

-

Aseptically remove the kidneys, homogenize them, and determine the bacterial load (CFU/g of kidney tissue) by plating serial dilutions.

-

Compare the bacterial counts in the kidneys of treated and untreated animals.

-

Conclusion

The described animal models are essential tools for the preclinical assessment of this compound. The systemic infection model provides data on the overall protective effect of the drug, while the respiratory and urinary tract infection models demonstrate its efficacy at the primary sites of infection. These studies, in conjunction with pharmacokinetic and toxicological data, are critical for establishing a sound scientific basis for the clinical use of this compound.

References

- 1. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHEMOTHERAPY [jstage.jst.go.jp]

Application Notes and Protocols for Experimental Dosage of Cefetamet Pivoxil Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cefetamet pivoxil hydrochloride in murine models of bacterial infection. The following sections detail the mechanism of action, established experimental dosages, and detailed protocols for in vivo efficacy studies.

Mechanism of Action

Cefetamet pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Signaling Pathway of Cefetamet

Caption: Mechanism of action of Cefetamet.

Experimental Dosages in Murine Models

The following tables summarize the effective oral dosages of this compound in various murine infection models. The data is derived from studies assessing the 50% effective dose (ED50), which represents the dose required to protect 50% of the infected animals from mortality.

Table 1: Oral Efficacy of Cefetamet Pivoxil in Systemic Murine Infections

| Pathogen | Infection Model | Dosing Schedule | ED50 (mg/kg) |

| Escherichia coli 200 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 2.5 |

| Klebsiella pneumoniae C | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |

| Proteus mirabilis 889 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |

| Serratia marcescens 831 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |

| Streptococcus pneumoniae | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |

| Haemophilus influenzae | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 2.5 |

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies of this compound in a murine systemic infection model.

Murine Systemic Infection Model Protocol

Objective: To determine the in vivo efficacy of this compound against a systemic bacterial infection in mice.

Materials:

-

Specific pathogen-free mice (e.g., Swiss albino, 18-22g)

-

Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

-

Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)

-

Mucin or other virulence-enhancing agent

-

This compound

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Sterile syringes and needles for injection and oral gavage

-

Standard laboratory equipment for bacterial culture and animal handling

Experimental Workflow:

Caption: Workflow for murine systemic infection model.

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the selected bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Wash the bacterial cells with sterile saline and resuspend them to the desired concentration.

-

To enhance virulence, the bacterial suspension can be mixed with a sterile mucin solution prior to injection. The final inoculum should contain a lethal dose of the pathogen.

-

-

Animal Grouping and Infection:

-

Randomly assign mice to different treatment groups, including a vehicle control group.

-

Induce a systemic infection by intraperitoneally injecting the prepared bacterial inoculum.

-

-

Drug Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at various concentrations.

-

Administer the first dose of the drug or vehicle orally via gavage one hour after infection.

-

Administer the second dose four hours after the first dose (five hours post-infection).

-

-

Observation and Data Collection:

-

Observe the animals for a predetermined period (e.g., 7 days) for signs of morbidity and mortality.

-

Record the number of surviving animals in each group at the end of the observation period.

-

-

Data Analysis:

-

Calculate the 50% effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate measures should be taken to minimize animal suffering.

Application Note: Preparation of Cefetamet Pivoxil Hydrochloride Stock Solutions

Introduction

Cefetamet pivoxil hydrochloride is the hydrochloride salt form of a third-generation oral cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, cefetamet.[3] Cefetamet exhibits broad-spectrum bactericidal activity by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][4] Its primary applications in research involve in vitro susceptibility testing against various Gram-positive and Gram-negative bacteria, particularly respiratory and urinary tract pathogens.[1][4]

Accurate and reproducible results in these assays are critically dependent on the proper preparation and storage of stock solutions. Due to its chemical properties, particularly its insolubility in water and instability in aqueous solutions, specific handling procedures are required.[1][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Data & Properties

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculations and solution preparation.

| Property | Value | Reference |

| CAS Number | 111696-23-2 | [1][5][6] |

| Molecular Formula | C₂₀H₂₅N₅O₇S₂ · HCl | [1][6] |

| Molecular Weight | 548.03 g/mol | [1][2][6] |

| Appearance | White or light yellow crystalline powder | [1] |

Solubility Data

Selection of an appropriate solvent is the most critical step in preparing a stock solution. This compound is insoluble in water.[1]

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (182.47 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][7] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | Used in some spectrophotometric assay preparations.[8] |

| Water | Insoluble | [1][7] |

Recommended Storage & Stability

Proper storage is crucial to prevent degradation and maintain the potency of the stock solution. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][9]

| Storage Temperature | Shelf Life | Conditions |

| -20°C | 1 month | Sealed, protected from moisture.[7][9] |

| -80°C | 6 months | Sealed, protected from moisture.[7][9] |

Experimental Protocols

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powdered compound and solvents.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 100 mg/mL)

This protocol is suitable for creating a concentrated primary stock that can be diluted for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile syringe filters (0.22 µm), compatible with DMSO

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, weigh 10 mg of the powder.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration. To prepare a 100 mg/mL solution with 10 mg of powder, add 100 µL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, sonicate the solution in a water bath for short intervals until the solution is clear.[7]

-

Sterilization (Optional but Recommended): To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step is critical for microbiology and cell culture applications.

-

Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7][9]

Protocol 2: Preparation of Molar Stock Solutions (e.g., 10 mM)

This protocol is useful when precise molar concentrations are required for assays. The calculation is based on the molecular weight (548.03 g/mol ).

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

To make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

-

Mass (mg) = 10 mM x 1 mL x 548.03 g/mol = 5.48 mg

-

Materials:

-

Same as Protocol 1.

Procedure:

-

Weighing: Accurately weigh 5.48 mg of this compound powder.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (or ethanol) to the powder.

-

Dissolution: Follow step 3 from Protocol 1 (vortex/sonicate until clear).

-

Sterilization: Follow step 4 from Protocol 1 (filter sterilize if necessary).

-

Aliquoting and Storage: Follow step 5 from Protocol 1 (aliquot and store at -20°C or -80°C).

Quick Reference for Molar Stock Solution Preparation:

| Desired Concentration | Mass for 1 mL of Stock | Volume of DMSO for 1 mg |

| 1 mM | 0.548 mg | 1.825 mL |

| 5 mM | 2.74 mg | 0.365 mL |

| 10 mM | 5.48 mg | 0.182 mL |

Visualized Workflow

The following diagram illustrates the general experimental workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. toku-e.com [toku-e.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Formulation development and rheological studies of palatable this compound dry powder suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 111696-23-2 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Use of Cefetamet Pivoxil Hydrochloride in Pediatric Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens, making it effective for treating infections of the respiratory and urinary tracts.[1] While its efficacy and safety have been evaluated in pediatric clinical trials, detailed protocols and data from dedicated juvenile animal studies are not extensively published in the public domain.[2]

These application notes provide a framework for designing and conducting pediatric animal studies with this compound, based on established principles of juvenile animal toxicology testing and the known pharmacological profile of the drug. The protocols provided are illustrative and should be adapted based on specific research questions and regulatory guidance.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Mechanism of action of Cefetamet.

Data from Preclinical and Clinical Studies

While specific quantitative data from juvenile animal studies for this compound is scarce in publicly available literature, general toxicology studies in animals have been conducted. These studies indicate that cefetamet pivoxil and its active metabolite, cefetamet, do not have significant teratogenic, mutagenic, photogenic, or allergenic potential.[1] Clinical studies in pediatric populations provide valuable insights into the drug's safety and efficacy in children.

Table 1: Summary of Findings from Pediatric Clinical Trials

| Age Group | Indication | Dosage | Efficacy | Adverse Events | Reference |

| 1-2 years | Respiratory and Urinary Tract Infections | 10 mg/kg b.i.d. or 20 mg/kg b.i.d. | 95.4% successful therapeutic outcome | Mild to moderate gastrointestinal events (14.7%) | [2] |

| 2-14 years | Acute Pyelonephritis | 10 mg/kg b.i.d. or 20 mg/kg b.i.d. | Equally effective as comparator | Satisfactory tolerability | [3] |

Experimental Protocols for Juvenile Animal Studies

The design of juvenile animal studies is crucial for assessing the safety of pharmaceuticals in pediatric populations and should be conducted in compliance with regulatory guidelines such as those from the FDA and EMA. These studies are designed on a case-by-case basis, considering the drug's mechanism of action, the intended pediatric age group, and any existing safety signals.

General Experimental Workflow

Generalized workflow for a juvenile animal study.

Protocol 1: General Toxicity and Developmental Assessment in Juvenile Rats

Objective: To evaluate the potential toxicity of this compound on the growth, development, and overall health of juvenile rats following repeated oral administration.

Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Age at Start of Dosing: Postnatal Day (PND) 7 or 21 (to cover different developmental windows)

-

Sex: Equal numbers of males and females

Dosing:

-

Route of Administration: Oral gavage

-

Vehicle: Appropriate vehicle (e.g., 0.5% methylcellulose)

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on available adult animal toxicology data and allometric scaling from pediatric clinical doses.

-

Dosing Duration: From PND 7/21 to PND 63/90 to cover key developmental periods.

Endpoints and Assessments:

-

In-life Observations:

-

Mortality and morbidity (twice daily)

-

Clinical signs of toxicity (daily)

-

Body weight (weekly)

-

Food consumption (weekly)

-

Physical development milestones (e.g., pinna detachment, eye opening, incisor eruption)

-

Sexual maturation (e.g., vaginal opening, preputial separation)

-

-

Clinical Pathology (at termination):

-

Hematology

-

Serum chemistry

-

-

Necropsy and Histopathology:

-

Gross pathology examination

-

Organ weights

-

Histopathological evaluation of a comprehensive list of tissues, with special attention to organs undergoing postnatal development (e.g., brain, reproductive organs, bone, kidneys, immune system).

-

Protocol 2: Assessment of Potential Neurodevelopmental Toxicity in Juvenile Rats

Objective: To assess the potential for this compound to induce neurodevelopmental toxicity in juvenile rats.

Animal Model and Dosing: As described in Protocol 1.

Endpoints and Assessments:

-

In-life Observations: As in Protocol 1.

-

Neurobehavioral Assessments:

-

Motor Activity: Assessed at various ages to detect hypo- or hyperactivity.

-

Auditory Startle Response: To evaluate sensory-motor reactivity.

-

Learning and Memory: Using tests such as the Morris water maze or passive avoidance tests in adolescent or young adult animals.

-

-

Post-mortem Assessments:

-

Brain weight

-

Detailed histopathological examination of the central and peripheral nervous systems.

-

Morphometric analysis of specific brain regions if warranted.

-

Protocol 3: Evaluation of Effects on Skeletal Development in Juvenile Rats

Objective: To determine the potential effects of this compound on bone growth and development in juvenile rats.

Animal Model and Dosing: As described in Protocol 1.

Endpoints and Assessments:

-

In-life Observations: As in Protocol 1.

-

Skeletal Assessments:

-

In-life: Serial measurements of long bone length using radiography if feasible.

-

Post-mortem (at termination):

-

Dual-energy X-ray absorptiometry (DEXA) for bone mineral density and content.

-

Micro-computed tomography (µCT) of selected bones (e.g., femur, tibia) to assess bone microarchitecture.

-

Histopathology of bone, including growth plates.

-

Biomechanical testing of long bones to assess bone strength.

-

-

Conclusion

References

- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of cefetamet pivoxil in toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of cefetamet pivoxil in the treatment of pyelonephritis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefetamet Pivoxil Hydrochloride Concentration for MIC Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cefetamet pivoxil hydrochloride in Minimum Inhibitory Concentration (MIC) assays. The following troubleshooting guides and FAQs address common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve this compound for stock solution preparation?

A1: this compound is practically insoluble in water but is very soluble in N,N-dimethylformamide and methanol, and freely soluble in ethanol (95). For MIC assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is recommended to use newly opened, hygroscopic DMSO to ensure the best solubility.

Q2: I am observing precipitation when preparing my this compound stock solution. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can help dissolve the compound. Ensure you are using a sufficient volume of a suitable solvent like DMSO. For a 10 mg/mL stock solution, you would dissolve 10 mg of the compound in 1 mL of DMSO.

Q3: My stock solution is clear, but I see precipitation in the microtiter plate wells after adding the broth. How can I prevent this?

A3: This is a common issue with compounds that have low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the wells should be kept as low as possible, typically not exceeding 1% (v/v), to avoid both direct antimicrobial effects of the solvent and precipitation of the test compound. If precipitation persists, consider using a co-solvent system. One such system involves preparing a stock solution in DMSO and then further diluting it in a mixture of PEG300, Tween-80, and saline.

Q4: What are the recommended storage conditions for this compound stock solutions?